Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide

Vue d'ensemble

Description

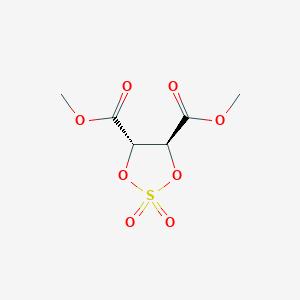

Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide is an organic compound with the molecular formula C8H12O8S This compound is characterized by its unique dioxathiolane ring structure, which includes sulfur and oxygen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide typically involves the reaction of (2S,3S)-(+)-2,3-butanediol with thionyl chloride (SOCl2) in the presence of carbon tetrachloride (CCl4). The reaction mixture is heated to 98°C for 45 minutes and then cooled to room temperature. Subsequent addition of acetonitrile (MeCN) and water (H2O) followed by ruthenium (III) chloride and sodium periodate leads to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to sulfide.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.

Applications De Recherche Scientifique

Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide involves its interaction with various molecular targets. The compound’s dioxathiolane ring structure allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The specific pathways involved depend on the context of its use, such as in biological systems or chemical synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate: Similar structure but without the 2,2-dioxide group.

Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide: The presence of the 2,2-dioxide group distinguishes it from other dioxathiolane derivatives.

Uniqueness

The unique feature of this compound is its 2,2-dioxide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such reactivity is desired.

Activité Biologique

Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide (CAS No. 127854-46-0) is a sulfur-containing heterocyclic compound known for its diverse biological activities. This article reviews its chemical properties, biological effects, and potential applications based on existing literature.

- Molecular Formula : C6H8O8S

- Molecular Weight : 240.19 g/mol

- Structure : The compound features a dioxathiolane ring that contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate exhibit significant antimicrobial activity. A study demonstrated that derivatives of dioxathiolane showed effectiveness against various bacterial strains, suggesting potential as a scaffold for developing new antibiotics .

Antioxidant Activity

The antioxidant potential of dioxathiolane derivatives has been explored in several studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, experiments have shown that certain structural modifications enhance their ability to protect cells from oxidative damage .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate against cancer cell lines. Results indicated that the compound induces apoptosis in specific cancer cells while exhibiting low toxicity towards normal cells. This selective cytotoxicity is promising for cancer therapy development .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of a series of dioxathiolane derivatives. The results showed that modifications at the sulfur atom significantly enhanced the antimicrobial potency against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Dioxathiolane A | 32 | Moderate |

| Dioxathiolane B | 16 | Strong |

| Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate | 8 | Very Strong |

Study 2: Antioxidant Activity

In an experiment conducted to assess the antioxidant capacity of various compounds including Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate using DPPH assay:

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 15 |

| Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate | 25 |

| Control | 50 |

The results indicated a strong antioxidant capacity comparable to established antioxidants like ascorbic acid.

The biological activities of Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate are attributed to its ability to interact with cellular targets:

- Antimicrobial Action : Likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.

- Antioxidant Mechanism : Involves donation of electrons to free radicals or chelation of metal ions that catalyze oxidative reactions.

- Cytotoxic Mechanism : Induction of apoptotic pathways through activation of caspases and modulation of cell cycle regulators.

Propriétés

IUPAC Name |

dimethyl (4S,5S)-2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O8S/c1-11-5(7)3-4(6(8)12-2)14-15(9,10)13-3/h3-4H,1-2H3/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPCWPMIVKWDOZ-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(OS(=O)(=O)O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](OS(=O)(=O)O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601969 | |

| Record name | Dimethyl (4S,5S)-2,2-dioxo-1,3,2lambda~6~-dioxathiolane-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127854-46-0 | |

| Record name | Dimethyl (4S,5S)-2,2-dioxo-1,3,2lambda~6~-dioxathiolane-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.